molecular formula C14H15FO3 B1323818 trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-66-4

trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No. B1323818
M. Wt: 250.26 g/mol
InChI Key: DBUOURRJXWWVAC-CMPLNLGQSA-N
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Description

“trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C14H15FO3 and a molecular weight of 250.27 . It has a CAS number of 733740-66-4 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentane ring attached to a carboxylic acid group and a 4-fluorophenyl group through an oxoethyl linker . The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 417.6±15.0 °C and a predicted density of 1.237±0.06 g/cm3 . Its pKa value is predicted to be 4.61±0.40 , suggesting it can act as a weak acid.

Scientific Research Applications

Chromatographic Separation Techniques

A study by Péter and Fülöp (1995) developed a high-performance liquid chromatographic method for the separation of isomers of cyclopentane-1-carboxylic acids. This method, involving pre-column derivatization, is suitable for separating both diastereomeric and enantiomeric pairs, providing a foundation for analyzing complex mixtures of cyclopentane derivatives (Péter & Fülöp, 1995).

Conformational Analysis

The conformational preferences of cyclopentane-1-carboxylic acid derivatives were studied by Casanovas et al. (2008), using DFT calculations to explore the intrinsic conformational preferences. This research offers insights into the structural behavior of cyclopentane derivatives in various environments, which is crucial for their application in drug design and synthesis (Casanovas et al., 2008).

Synthesis and Applications in Medicinal Chemistry

Research on cyclopentane-1-carboxylic acid derivatives also extends to their synthesis and potential applications in medicinal chemistry. For instance, Szakonyi et al. (1998) discussed the preparation of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers, showcasing the versatility of cyclopentane derivatives in synthesizing complex molecular structures with potential therapeutic applications (Szakonyi et al., 1998).

Liquid Crystal Research

Gray, Hogg, and Lacey (1981) synthesized a number of laterally fluorinated cyclohexane-1-carboxylate and benzoate esters, including studies on cyclopentane derivatives. Their research contributes to the development of materials with specific liquid crystal properties, highlighting the application of cyclopentane derivatives in advanced material science (Gray et al., 1981).

properties

IUPAC Name

(1R,2S)-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUOURRJXWWVAC-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150237
Record name rel-(1R,2S)-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

CAS RN

733740-66-4
Record name rel-(1R,2S)-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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